8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
Description
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
8-amino-1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c10-5-2-3(9(15)16)1-4-6(5)8(14)12-11-7(4)13/h1-2H,10H2,(H,11,13)(H,12,14)(H,15,16) |
InChI Key |
HDGQFQFBQZMJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NNC2=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Research Findings and Analytical Notes
- The cyanate-mediated amination method represents a significant improvement over classical halogen substitution methods due to its simplicity and efficiency in large-scale production.
- The stereochemistry of the tetrahydrophthalazine carboxylic acid is crucial for biological activity, necessitating the use of enantiomerically pure starting materials or resolution of racemates.
- Purification strategies involving salt formation (e.g., maleate salts) facilitate isolation of pure compounds and enhance stability during storage.
- Reaction monitoring by gas evolution during saponification and decarboxylation provides a practical tool for process control in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the amino position .
Scientific Research Applications
8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Chemical Profile :
- Molecular Formula : C₉H₆N₂O₄ ()
- Molecular Weight : 206.15 g/mol ()
- CAS No.: 42972-13-4 ()
- Synonyms: m-carboxy luminol (), 6-carboxyphthalhydrazide ().
- Key Properties: UV Absorption: Strong absorption in the UV range, ideal for MALDI-MS applications (). Ionization Efficiency: High efficiency for metabolites, with minimal matrix background interference (). Solubility: Soluble in methanol and aqueous solutions; pKa ≈ 3.5 ().
- Applications: Novel matrix for MALDI-MS in metabolite analysis (). Potential use in chemiluminescence and bioconjugation reactions ().
Structural and Functional Analogues
Physical Property Analysis
Application-Specific Performance
MALDI-MS Matrix Efficiency: 8-Amino-1,4-dioxo...carboxylic Acid: Detected 39 metabolites in imidacloprid-exposed mice with high reproducibility (). Caffeic Acid: Lower sensitivity due to matrix cluster interference ().
Chemiluminescence: The amino group in 8-amino-...carboxylic acid enhances electron transfer vs. methyl-substituted analogues ().
Bioconjugation :
- Fluorobenzylamide derivatives show stability in radiochemistry but require complex synthesis ().
Biological Activity
8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (CAS No. 42972-13-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities based on various studies and research findings.
The molecular formula of 8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is C₉H₆N₂O₄, with a molecular weight of 206.16 g/mol. The compound features a dioxo group and an amino group that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆N₂O₄ |
| Molecular Weight | 206.16 g/mol |
| Boiling Point | Not available |
| H-bond Acceptors | 4 |
| H-bond Donors | 3 |
| GI Absorption | High |
Synthesis
The synthesis of 8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid involves the reaction of hydrazine with 1,2,4-benzenetricarboxylic anhydride in acetic acid under controlled heating conditions. This method yields the compound with a high degree of purity.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrophthalazine compounds exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed inhibitory effects against various bacterial strains, suggesting potential as antibacterial agents .
Antiviral Properties
The compound has been evaluated for its antiviral activity against several viruses. In vitro studies have shown that it can inhibit viral replication mechanisms. For instance, its derivatives were tested against mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria .
Analgesic Activity
In a study assessing the analgesic properties of related compounds, it was found that certain derivatives exhibited significant pain relief in animal models using the “hot plate” method. This suggests that 8-Amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid may have potential as an analgesic agent .
Case Studies
- Antimicrobial Efficacy : A case study focused on the synthesis and evaluation of various phthalazine derivatives highlighted their effectiveness against resistant bacterial strains. The results indicated that modifications in the structure could enhance their antimicrobial potency.
- Inhibition of Toxin Activity : Another case study examined the ability of this compound to inhibit the activity of toxins produced by Bacillus cereus. The findings showed a notable reduction in cytotoxic effects in treated cells compared to controls .
Q & A
Q. Table 1: Solubility and Stability Data
| Solvent | Solubility (mg/mL) | Stability at RT |
|---|---|---|
| DMSO | 4.85 | >6 months |
| Water | <0.1 | Unstable |
| Ethanol | 1.2 | 1-2 weeks |
Basic: What is the standard synthetic route for this compound?
Methodological Answer:
A common approach involves cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives:
React 1,2,3,4-tetrahydrophthalazine-1,4-dione with chloroacetic acid under acidic conditions to introduce the carboxylic acid moiety .
Purify via recrystallization (ethanol/water) and confirm purity by TLC (R ~0.3 in ethyl acetate:hexane, 1:1) .
Advanced: How can researchers optimize HPLC methods to resolve impurities in this compound?
Methodological Answer:
- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 μm).
- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B): 5% B to 95% B over 20 min .
- Detection : UV at 254 nm (carboxylic acid chromophore). Critical impurities include hydrolyzed dioxo intermediates (retention time ~12 min) .
Advanced: What structural modifications enhance biological activity in related derivatives?
Methodological Answer:
- Amino Group Substitution : Replace the 8-amino group with electron-withdrawing groups (e.g., nitro) to improve stability against oxidative degradation .
- Carboxylic Acid Esterification : Ethyl esters (e.g., Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate) increase membrane permeability, as shown in cytotoxicity assays .
Advanced: How can synthetic routes be optimized for scalability?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours (80°C, 150 W) while maintaining >90% yield .
- Catalysis : Use Pd/C for selective hydrogenation of intermediates, minimizing byproducts like over-reduced tetrahydrophthalazine .
Advanced: What are the stability challenges under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation : The carboxylic acid group undergoes rapid hydrolysis at pH >7.0 (half-life <1 hour). Stabilize with buffered solutions (pH 4.0-6.0) for in vitro assays .
- Light Sensitivity : Protect from UV light to prevent photodegradation of the dioxo moiety .
Advanced: How can researchers validate its inhibitory activity in enzyme assays?
Methodological Answer:
- Target Selection : Test against NADPH oxidases (IC ~10 μM) using luminescence-based assays .
- Controls : Include 4-(3-carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium as a positive control for comparison .
Advanced: How to address contradictory data in reported biological activities?
Methodological Answer:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) may explain discrepancies in IC values. Standardize using primary cells .
- Impurity Analysis : Use LC-MS to rule out confounding effects from synthetic byproducts (e.g., 3-oxoisoindoline-4-carboxylic acid) .
Advanced: What strategies are used for derivatization to improve pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
